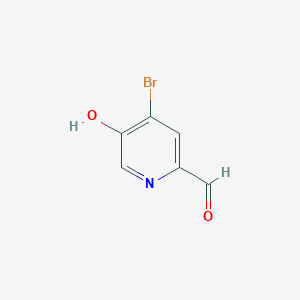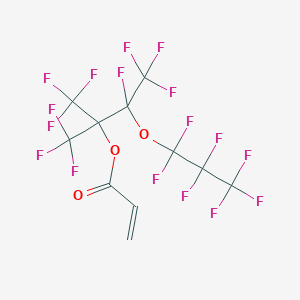
Perfluoro(2,3-dimethyl-4-oxahept-2-yl) acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perfluoro(2,3-dimethyl-4-oxahept-2-yl) acrylate is a specialized fluorinated monomer known for its unique chemical properties. This compound is characterized by the presence of perfluorinated groups, which impart exceptional chemical stability and resistance to solvents, acids, and bases. It is commonly used in the synthesis of advanced materials, particularly in the field of polymer chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Perfluoro(2,3-dimethyl-4-oxahept-2-yl) acrylate typically involves the following steps:
Heck-type Cross-Coupling: This method involves the reaction of a perfluorinated alkene with an acrylate derivative in the presence of a palladium catalyst.
Nucleophilic Displacement: In this approach, a perfluorinated alcohol is reacted with an acrylate ester in the presence of a strong base.
Wittig-Horner Reaction: This method involves the reaction of a perfluorinated phosphonate with an aldehyde or ketone to form the desired acrylate.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Sourcing and purification of perfluorinated precursors and acrylate derivatives.
Reaction Setup: Utilizing large reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions.
Purification: Employing techniques such as distillation, crystallization, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Perfluoro(2,3-dimethyl-4-oxahept-2-yl) acrylate undergoes various chemical reactions, including:
Addition Reactions: The double bond in the acrylate group allows for addition reactions with nucleophiles and electrophiles.
Polymerization: This compound can undergo radical polymerization to form high-performance polymers with unique properties.
Hydrosilylation: Reaction with hydrosilanes in the presence of a platinum catalyst to form silicon-containing derivatives.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols, react with the acrylate group under mild conditions.
Radical Initiators: Such as azobisisobutyronitrile (AIBN) for polymerization reactions.
Hydrosilanes: Used in hydrosilylation reactions with chloroplatinic acid as a catalyst.
Major Products Formed
Polymers: High-performance fluoropolymers with applications in coatings and membranes.
Silicon Derivatives: Fluorosilicone surfactants with unique surface-active properties.
Scientific Research Applications
Perfluoro(2,3-dimethyl-4-oxahept-2-yl) acrylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Perfluoro(2,3-dimethyl-4-oxahept-2-yl) acrylate involves its interaction with various molecular targets and pathways:
Polymerization: The acrylate group undergoes radical polymerization, forming long polymer chains with unique properties.
Surface Modification: The perfluorinated groups impart low surface energy, making it useful in coatings and surface treatments.
Chemical Stability: The strong carbon-fluorine bonds provide exceptional resistance to chemical degradation and environmental factors.
Comparison with Similar Compounds
Similar Compounds
Perfluorooctanoic Acid (PFOA): A widely used surfactant with similar chemical stability but different applications.
Perfluorooctyl Sulfonic Acid (PFOS): Known for its use in firefighting foams and stain-resistant coatings.
Tetrafluoroethylene (TFE):
Uniqueness
Perfluoro(2,3-dimethyl-4-oxahept-2-yl) acrylate stands out due to its unique combination of perfluorinated groups and acrylate functionality, making it highly versatile for various applications in polymer chemistry, surface coatings, and advanced materials .
Properties
CAS No. |
1622868-66-9 |
|---|---|
Molecular Formula |
C11H3F17O3 |
Molecular Weight |
506.11 g/mol |
IUPAC Name |
[1,1,1,3,4,4,4-heptafluoro-3-(1,1,2,2,3,3,3-heptafluoropropoxy)-2-(trifluoromethyl)butan-2-yl] prop-2-enoate |
InChI |
InChI=1S/C11H3F17O3/c1-2-3(29)30-4(7(15,16)17,8(18,19)20)6(14,10(24,25)26)31-11(27,28)5(12,13)9(21,22)23/h2H,1H2 |
InChI Key |
FIGBQVAJPJHIDX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12863959.png)

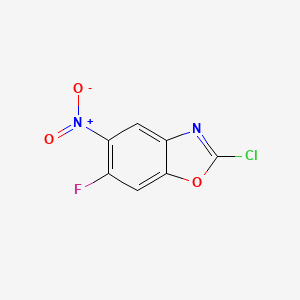
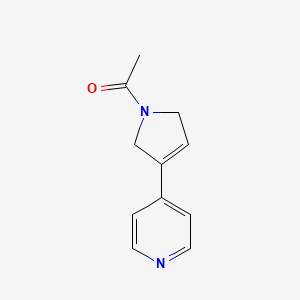
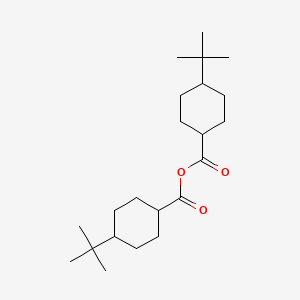
![1-[4-(Difluoromethyl)phenyl]cyclohexanamine](/img/structure/B12863999.png)
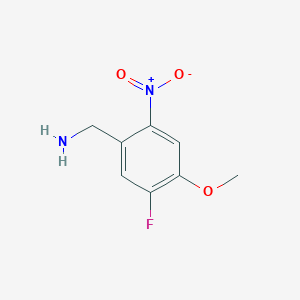
![2-(Difluoromethoxy)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12864017.png)
![2-[2-(1H-Pyrrol-1-YL)ethyl]piperazine](/img/structure/B12864026.png)
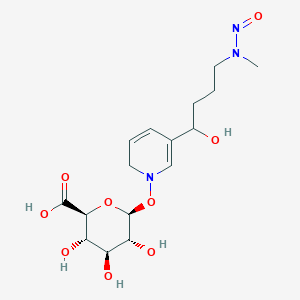


![2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-5-(methoxymethyl)-](/img/structure/B12864058.png)
